molecular formula C4H6OS B12721796 S-Methyl thioacrylate CAS No. 5883-16-9

S-Methyl thioacrylate

Cat. No.: B12721796
CAS No.: 5883-16-9
M. Wt: 102.16 g/mol
InChI Key: PSJMMTZCYKGHJA-UHFFFAOYSA-N
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Description

S-Methyl thioacrylate: is an organosulfur compound with the molecular formula C4H6OS It is a derivative of thioacrylate, where a sulfur atom is bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-Methyl thioacrylate typically involves the reaction of methyl mercaptan with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SH} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CH}_3\text{SCOCH}=\text{CH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing catalysts and specific reaction environments to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: S-Methyl thioacrylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioacrylates depending on the nucleophile used.

Scientific Research Applications

S-Methyl thioacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Methyl thioacrylate involves its reactivity due to the presence of the thioester group. The sulfur atom acts as a nucleophile, participating in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • Ethyl thioacrylate
  • Phenyl thioacrylate
  • n-Propyl thioacrylate
  • Isopropyl thioacrylate

Comparison: S-Methyl thioacrylate is unique due to its specific reactivity and the presence of a methylthio groupFor instance, the methyl group provides a balance between reactivity and stability, making it suitable for various synthetic and industrial processes .

Properties

CAS No.

5883-16-9

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

S-methyl prop-2-enethioate

InChI

InChI=1S/C4H6OS/c1-3-4(5)6-2/h3H,1H2,2H3

InChI Key

PSJMMTZCYKGHJA-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C=C

Origin of Product

United States

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